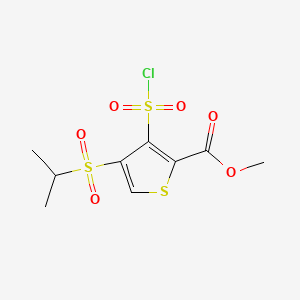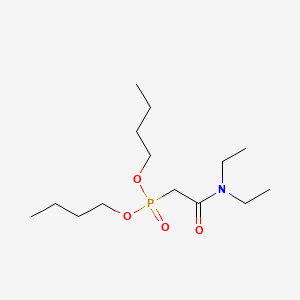
3-Chloro-3',4'-dimethoxybenzophenone
Overview
Description
3-Chloro-3’,4’-dimethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO3 . It has an average mass of 276.715 Da and a monoisotopic mass of 276.055328 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-3’,4’-dimethoxybenzophenone consists of a benzophenone core with a chlorine atom and two methoxy groups attached . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis
3-Chloro-3’,4’-dimethoxybenzophenone has a density of 1.2±0.1 g/cm3, a boiling point of 414.5±45.0 °C at 760 mmHg, and a flash point of 167.2±27.7 °C . It has a molar refractivity of 74.3±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 227.5±3.0 cm3 .Scientific Research Applications
Analytical Method Development
HPLC Analysis of 3,4-Dimethoxy-4'-chloro-dibenzophenone : High-performance liquid chromatography (HPLC) methods have been developed for the quantitative and qualitative analysis of compounds closely related to 3-Chloro-3',4'-dimethoxybenzophenone. These methods employ a YWG C18 liquid phase chromatography column and UV detection, demonstrating high precision with a standard deviation of less than or equal to 0.41%, a coefficient of variation of less than 0.48%, and an average recovery rate of 99.03% (Li Hong-jin, 2007); (Zhou Qi-fang, 2009).
Photochemistry and Synthetic Applications
Photochemical Transformations : Studies on photochemical transformations of related compounds have shown the potential for 3-Chloro-3',4'-dimethoxybenzophenone derivatives in synthetic organic chemistry. The photoreactions of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate under various conditions have been explored, revealing pathways that could be exploited for the synthesis of complex organic molecules (L. Plíštil et al., 2006).
Environmental Science and Photodegradation
Chlorogenic Acid and Environmental Degradation : Chlorogenic acid (CGA), structurally related to 3-Chloro-3',4'-dimethoxybenzophenone, has been extensively studied for its antioxidant, antibacterial, and environmental degradation properties. These studies contribute to understanding the environmental fate and photodegradation pathways of related chlorinated organic compounds (M. Naveed et al., 2018).
Antioxidant and Biological Activities
Antioxidant Activities of Related Compounds : Research into compounds similar to 3-Chloro-3',4'-dimethoxybenzophenone has uncovered significant antioxidant activities, suggesting potential applications in pharmaceuticals and food safety. For instance, compounds isolated from the pyroligneous acid of Rhizophora apiculata have shown potent antioxidant properties, indicative of the broader utility of such compounds in developing natural antioxidants (A. Y. Loo et al., 2008).
Molecular Interactions and Structural Analysis
Structural Analysis of Related Compounds : The molecular structure of compounds related to 3-Chloro-3',4'-dimethoxybenzophenone has been elucidated through methods like X-ray diffraction and DFT calculations, contributing to the understanding of their chemical behavior and potential applications in material science and pharmacology (Sedat Karabulut et al., 2014).
properties
IUPAC Name |
(3-chlorophenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSITUHTWWZKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373910 | |
| Record name | 3-Chloro-3',4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3',4'-dimethoxybenzophenone | |
CAS RN |
116412-84-1 | |
| Record name | (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116412-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3',4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)
![(5-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B1586480.png)





